molecular formula C10H12N4O4 B097975 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid CAS No. 17781-08-7

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid

Cat. No. B097975
CAS RN: 17781-08-7
M. Wt: 252.23 g/mol
InChI Key: ZYUPLDFSBVJNIH-UHFFFAOYSA-N
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Description

Synthesis and Immunobiological Activity Analysis

The synthesis of 2-amino-3-(purin-9-yl)propanoic acids with various substitutions at the purine base's 6-position was achieved through the Strecker synthesis, starting from 9-(2,2-diethoxyethyl)purines and 2-aminopurines. The substitutions included dimethylamino, cyclopropylamino, pyrrolidin-1-yl, hydroxy, and sulfanyl groups. These derivatives were then evaluated for their immunostimulatory and immunomodulatory effects. Notably, the 2-amino-6-sulfanylpurine derivative stood out for its ability to significantly enhance the secretion of chemokines RANTES and MIP-1alpha. Additionally, many of these compounds were found to increase NO biosynthesis, which was primarily triggered by IFN-gamma .

Molecular Structure and Chemical Reactions Analysis

The molecular structure of the synthesized compounds was characterized using various analytical techniques. Although the specific compound "3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid" is not directly mentioned, the related compounds in the study were characterized by IR, 1H NMR, and mass spectrometry (MS). These techniques provided detailed information about the molecular structure and the presence of functional groups. The chemical reactions involved in the synthesis of related compounds, such as 3,5-dimethoxyhomophthalic acid, included cyclization and oxidative decomposition steps, which are crucial for the formation of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and the nature of their substituents. The presence of different functional groups, such as dimethylamino and sulfanyl, would influence properties like solubility, acidity, and reactivity. The biological evaluation of these compounds, including their immunobiological activity, suggests that the physical and chemical properties are conducive to biological interactions, particularly in enhancing chemokine secretion and nitric oxide biosynthesis . The mass spectrometric studies provided additional insights into the molecular weights and fragmentation patterns, which are essential for understanding the stability and reactivity of these compounds .

Scientific Research Applications

Xalatan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is studied for its unique prostaglandin analogue structure and its reactivityIn industry, Xalatan is used as a model compound for developing new ophthalmic drugs and formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xalatan involves the esterification of a prostaglandin F2α analogue. The key steps include the formation of the cyclopentane ring and the attachment of the isopropyl ester group. The reaction conditions typically involve the use of organic solvents such as acetonitrile and acetone, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods: Industrial production of Xalatan involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The active ingredient, latanoprost, is formulated into a sterile ophthalmic solution with added preservatives and buffering agents to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Xalatan undergoes several types of chemical reactions, including hydrolysis, oxidation, and esterification. The hydrolysis of the isopropyl ester group converts Xalatan into its active acid form, which is essential for its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving Xalatan include organic solvents like acetonitrile, acetone, and ethanol. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products: The major product formed from the hydrolysis of Xalatan is the active acid form of latanoprost, which is responsible for its therapeutic effects. Other products may include various metabolites formed through oxidation and other metabolic pathways .

properties

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)4-3-6(15)16/h5H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUPLDFSBVJNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358648
Record name 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17781-08-7
Record name 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid
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3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid

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